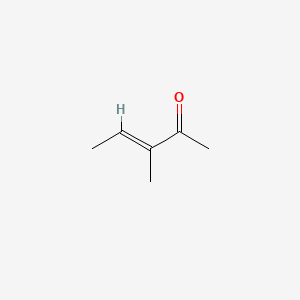

3-Methyl-3-penten-2-one

Descripción

Propiedades

IUPAC Name |

(E)-3-methylpent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMCMCQRTZKGDX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045928 | |

| Record name | (E)-3-Methyl-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-73-3, 565-62-8 | |

| Record name | 3-Methyl-3-penten-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-Methyl-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-PENTEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBR4O01DB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-3-penten-2-one chemical properties and structure

An In-depth Technical Guide to 3-Methyl-3-penten-2-one: Chemical Properties and Structure

Introduction

This compound, an α,β-unsaturated aliphatic ketone, is a significant chemical intermediate.[1] It is isomeric with mesityl oxide and isomesityl oxide.[1] This compound is of particular interest due to its crucial role as a precursor in the synthesis of various organic molecules, most notably in the fragrance industry for the production of synthetic ketone fragrances like Iso E Super®.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound is a six-carbon ketone with a double bond between the third and fourth carbon atoms. The presence of this conjugated system influences its reactivity. The compound exists as (E) and (Z) stereoisomers, with the (E) isomer being the more common subject of study.[4][5]

| Identifier | Value | Reference |

| IUPAC Name | 3-Methylpent-3-en-2-one | [1][6] |

| CAS Number | 565-62-8 | [1][4] |

| Molecular Formula | C₆H₁₀O | [1][4][6] |

| Molecular Weight | 98.14 g/mol | [1][6] |

| Synonyms | 3-Methyl-3-pentene-2-one, 2-Acetyl-2-butene | [7][8] |

| SMILES | C/C=C(\C)/C(=O)C | [1] |

| InChI (E-isomer) | InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4+ | [4] |

| InChIKey (E-isomer) | ZAMCMCQRTZKGDX-SNAWJCMRSA-N | [1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a flammable liquid and is generally stable under normal conditions.[9][10]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, clear liquid | [7][8][9] |

| Boiling Point | 136 - 139 °C at 760 mmHg | [7][9] |

| Melting Point | -70 °C | [7][9] |

| Density | 0.875 g/cm³ at 20 °C | [1][9] |

| Vapor Pressure | 6.87 mmHg at 25 °C (est.) | [7] |

| Flash Point | 34 °C (93 °F) | [1][7][9] |

| Purity | >93% (GC) up to 99.7% | [8][11] |

Synthesis and Reactivity

The primary industrial synthesis of this compound involves the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone, catalyzed by an acid.[12][13] Modern "green" processes utilize solid acid catalysts in continuous reactor systems to improve yield and sustainability.[3][12]

Experimental Protocol: Continuous Synthesis

The following is a generalized protocol based on patented continuous flow methods.[12][13]

Objective: To synthesize this compound via a continuous process using a solid acid catalyst.

Materials:

-

Acetaldehyde

-

Methyl ethyl ketone (MEK)

-

Solid acid catalyst (e.g., polymeric resin-supported, clay-supported)[12]

Equipment:

-

Continuous Stirred-Tank Reactor (CSTR) or Microreactor

-

Heating and pressure control system

-

Feed pumps

-

Product collection vessel

-

Gas Chromatography (GC) system for analysis

Methodology (CSTR Example):

-

A CSTR is charged with 1.1 kg of a solid acid catalyst supported on a polymeric resin and filled with methyl ethyl ketone.[13]

-

The reaction mass is heated to a temperature of 65-70 °C and maintained under autogenous pressure.[13]

-

A feed mixture of acetaldehyde and methyl ethyl ketone, with a molar ratio of 1:6, is continuously introduced into the reactor.[13]

-

The product mixture is continuously removed from the reactor.

-

The residence time within the CSTR is maintained at approximately 6 hours.[13]

-

The product is analyzed by GC to determine the yield. Yields of 82% (based on acetaldehyde) and 85% (based on MEK) have been reported under these conditions.[13]

Reactivity and Applications

This compound serves as a versatile intermediate. Its conjugated system allows it to participate in various reactions, including Diels-Alder reactions.[2] A key application is the reaction with myrcene, followed by cyclization, to produce tetramethyl acetyloctahydronaphthalenes, a class of synthetic woody fragrances.[2] It is also a precursor for the production of 3-methyl-2-pentanone (B1360105) (methyl sec-butyl ketone).[1]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

Mass Spectrometry: The NIST Chemistry WebBook provides the electron ionization mass spectrum for this compound, which can be used for structural confirmation.[4]

Biological Activity

There is limited information available regarding the specific biological activities or signaling pathways of this compound. It is important to distinguish it from the structurally similar but distinct compound, 3-penten-2-one, which has been reported to exhibit anti-inflammatory properties through the Nrf2/HO-1 signaling pathway.[15] The primary application of this compound remains in chemical synthesis rather than as a bioactive agent.

Safety Information

This compound is classified as a hazardous substance.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H331/H332 (Toxic/Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]

-

Precautions: Appropriate personal protective equipment (gloves, safety glasses, respiratory protection) should be used when handling this chemical.[9] It should be stored in a well-ventilated place away from sources of ignition.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]

- 5. This compound(Z) [webbook.nist.gov]

- 6. This compound | C6H10O | CID 79048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 565-62-8 [thegoodscentscompany.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. lobachemie.com [lobachemie.com]

- 10. godavaribiorefineries.com [godavaribiorefineries.com]

- 11. 3 - METHYL - 3 - PENTEN - 2 - ONE | Godavari [godavaribiorefineries.com]

- 12. ES2693031T3 - Green process for the production this compound - Google Patents [patents.google.com]

- 13. US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one - Google Patents [patents.google.com]

- 14. 3-METHYL-2-PENTANONE(565-61-7) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Methyl-3-penten-2-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 3-methyl-3-penten-2-one (C₆H₁₀O, CAS No: 565-62-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound provides key insights into its molecular structure and connectivity. The following tables summarize the available quantitative data for the (E)-isomer, which is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for (E)-3-Methyl-3-penten-2-one

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 200.5 |

| =C-CH₃ | 141.1 |

| =CH-CH₃ | 134.2 |

| C(=O)CH₃ | 31.5 |

| =C-CH₃ | 15.6 |

| =CH-CH₃ | 11.8 |

Solvent: CDCl₃

¹H NMR Data

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with peak assignments for this compound is not publicly available. However, characteristic absorption bands for α,β-unsaturated ketones can be predicted. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration, shifted to a lower wavenumber due to conjugation. A C=C stretching vibration is expected around 1620-1640 cm⁻¹. C-H stretching vibrations from the methyl and ethyl groups are anticipated in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Major Peaks in the Mass Spectrum of this compound [1]

| m/z | Relative Intensity | Proposed Fragment |

| 98 | 30% | [M]⁺ (Molecular Ion) |

| 83 | 100% | [M - CH₃]⁺ |

| 55 | 60% | [M - CH₃ - CO]⁺ |

| 43 | 40% | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition: The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For a routine ¹H NMR spectrum, a spectral width of approximately 0-12 ppm is used. For ¹³C NMR, a wider spectral width of 0-220 ppm is necessary. The chemical shifts are referenced to the residual solvent peak. Proton-decoupled ¹³C NMR spectra are generally acquired to simplify the spectrum to a single peak for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[3]

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to eliminate interfering signals from atmospheric water and carbon dioxide. The data is typically collected over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Introduction: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane (B109758) or hexane, is prepared. A small volume (typically 1 µL) of this solution is injected into the gas chromatograph.

Chromatographic and Mass Spectrometric Conditions: The gas chromatograph is equipped with a capillary column suitable for the separation of volatile organic compounds. The oven temperature is programmed to ramp up to ensure the separation of the analyte from any impurities. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 200 amu, to detect the molecular ion and its fragments.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

(E/Z)-isomerism in 3-Methyl-3-penten-2-one

An In-depth Technical Guide on the (E/Z)-Isomerism of 3-Methyl-3-penten-2-one

Abstract

This compound is a vital α,β-unsaturated ketone intermediate, notably in the synthesis of fragrance compounds.[1] Its structure features a trisubstituted double bond, giving rise to geometric isomerism. This technical guide provides a comprehensive overview of the (E/Z)-isomerism of this compound, detailing its stereochemistry, synthesis via aldol (B89426) condensation, spectroscopic characterization, and relevant experimental protocols. The content is tailored for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Stereochemistry and Nomenclature

The existence of (E/Z)-isomers in this compound is due to the restricted rotation around the carbon-carbon double bond (C3=C4). The designation of each isomer as either (E) or (Z) is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond.

Applying the Cahn-Ingold-Prelog (CIP) Rules:

-

At Carbon 3 (C3): The two substituents are an acetyl group (-COCH₃) and a methyl group (-CH₃).

-

The acetyl group's carbon is bonded to an oxygen (atomic number 8) and two other carbons (via the methyl group).

-

The methyl group's carbon is bonded to three hydrogens (atomic number 1).

-

Based on the highest atomic number of the directly attached atom, the acetyl group has higher priority than the methyl group.

-

-

At Carbon 4 (C4): The two substituents are an ethyl group (-CH₂CH₃) and a hydrogen atom (-H).

-

The ethyl group's carbon (atomic number 6) has a higher atomic number than hydrogen (atomic number 1).

-

Therefore, the ethyl group has higher priority than the hydrogen atom.

-

Isomer Assignment:

-

(Z)-isomer: The isomer where the two higher-priority groups (acetyl and ethyl) are on the same side of the double bond is designated as (Z) from the German zusammen (together).

-

(E)-isomer: The isomer where the two higher-priority groups are on opposite sides of the double bond is designated as (E) from the German entgegen (opposite).

Caption: Cahn-Ingold-Prelog priority assignment and resulting (E/Z)-isomers.

Synthesis and Isomeric Yield

The primary industrial route to this compound is the acid-catalyzed crossed aldol condensation of acetaldehyde (B116499) and methyl ethyl ketone (MEK).[2] The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which then dehydrates under the reaction conditions to yield the α,β-unsaturated ketone product.[3]

While numerous patents and studies report on optimizing the overall yield of this compound, specific data on the stereoselectivity and the resulting (E/Z) isomer ratio is notably scarce in the literature. The final isomeric mixture is likely influenced by the choice of catalyst, temperature, and reaction time, which affect the thermodynamics and kinetics of the dehydration step.[4]

Table 1: Summary of Synthesis Conditions and Yields

| Catalyst | Reactant Ratio (MEK:Acetaldehyde) | Temperature (°C) | Yield of 3M3P (%) | Reference |

|---|---|---|---|---|

| Zinc Acetate | Not specified | Not specified | 38% (in a 69:31 mix with 4-hexen-3-one) | [2][5] |

| Sulfuric Acid | 8:1 | 65-70 | ~74% (based on MEK) | [5] |

| Solid Acid Resin (Polymeric) | 6:1 | 65-70 | 82-85% | [2][5] |

| Solid Acid Resin (NKC-9) | 20:1 | 90 | 90.85% | [1] |

| Polystyrene Sulphonated Cation Resin | Not specified | 60-90 | >70% |[6] |

Spectroscopic Characterization

Distinguishing between the (E) and (Z) isomers is typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. The spatial arrangement of the substituents relative to the double bond and the carbonyl group leads to distinct chemical shifts for specific protons and carbons.

Table 2: Physical Properties of (E/Z)-Isomers

| Property | (E)-3-Methyl-3-penten-2-one | (Z)-3-Methyl-3-penten-2-one |

|---|---|---|

| IUPAC Name | (E)-3-methylpent-3-en-2-one | (Z)-3-methylpent-3-en-2-one |

| CAS Number | 565-62-8[7] | 1567-72-2[8] |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O |

| Molar Mass | 98.14 g/mol | 98.14 g/mol |

-

¹H NMR: The most significant difference is expected in the chemical shift of the vinylic proton (-CH=) and the methylene (B1212753) protons of the ethyl group (-CH₂CH₃). In the (Z)-isomer, the ethyl group is on the same side as the bulky acetyl group, which may cause steric compression or anisotropic effects, shifting its proton signals compared to the (E)-isomer where it is opposite the acetyl group.

-

¹³C NMR: The carbons of the ethyl group and the methyl group attached to the double bond are expected to show slight differences in their chemical shifts between the two isomers due to varying steric interactions.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on methodologies described in the literature using a solid acid catalyst.[2][5]

Objective: To synthesize this compound via aldol condensation.

Materials:

-

Acetaldehyde

-

Methyl Ethyl Ketone (MEK)

-

Solid Acid Catalyst (e.g., Amberlyst 15, or a similar polymeric resin)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for extraction and washing (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)

Equipment:

-

Continuous Stirred-Tank Reactor (CSTR) or a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel for batch synthesis.

-

Heating mantle with temperature control.

-

Separatory funnel.

-

Rotary evaporator.

-

Distillation apparatus for purification.

-

Gas Chromatography (GC) equipment for yield analysis.

Procedure (Continuous Flow Example):

-

A Continuous Stirred-Tank Reactor (CSTR) is charged with the solid acid catalyst supported on a polymeric resin and methyl ethyl ketone.[2]

-

The reaction mass is heated to the target temperature (e.g., 65-70°C) and maintained under autogenous pressure.[5]

-

A pre-mixed solution of acetaldehyde and methyl ethyl ketone, with a molar ratio of 1:6, is continuously fed into the reactor.[2]

-

The residence time in the reactor is controlled (e.g., ~1-6 hours) to achieve optimal conversion.[2][5]

-

The product mixture is continuously removed from the reactor.

-

Unreacted starting materials are recovered via distillation and can be recycled.

-

The crude product is purified by fractional distillation to yield this compound.

Work-up and Purification (General):

-

The final reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration (if solid).

-

The mixture is transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution, and brine to remove any remaining acid and water-soluble impurities.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed using a rotary evaporator.

-

The crude product is purified by vacuum distillation to obtain pure this compound.

Characterization:

-

The product yield and purity are determined by Gas Chromatography (GC).

-

The structure and isomeric composition are confirmed by NMR (¹H, ¹³C), and Mass Spectrometry (MS).

Caption: Generalized workflow for the continuous synthesis of 3M3P.

Conclusion

This compound presents a clear case of (E/Z)-isomerism, which is fundamental to understanding its reactivity and application in further chemical syntheses. The assignment of these isomers is definitively achieved through the Cahn-Ingold-Prelog priority rules. While its synthesis via aldol condensation is well-established and optimized for high yields, the literature lacks specific details on controlling or quantifying the stereochemical outcome. Future research focusing on the stereoselective synthesis and detailed spectroscopic analysis of the individual (E) and (Z) isomers would be highly valuable for fine-tuning synthetic processes that rely on this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ijnrd.org [ijnrd.org]

- 5. ES2693031T3 - Green process for the production this compound - Google Patents [patents.google.com]

- 6. US9670123B2 - Process for preparation of unsaturated ketone - Google Patents [patents.google.com]

- 7. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]

- 8. This compound, (3Z)- | C6H10O | CID 5357356 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3-Methyl-3-penten-2-one in Nature: A Technical Guide to its Occurrence and Isolation

An in-depth exploration for researchers, scientists, and drug development professionals into the natural occurrence, isolation, and potential biosynthesis of the aliphatic ketone, 3-Methyl-3-penten-2-one.

Introduction

This compound is an unsaturated aliphatic ketone that has garnered interest as an intermediate in organic synthesis. While its chemical synthesis is well-documented, its natural occurrence is less explored, presenting a unique challenge and opportunity for natural product researchers. This technical guide consolidates the current knowledge on the natural sources of this compound, provides detailed general methodologies for its isolation and analysis from plant matrices, and explores a plausible biosynthetic pathway.

Natural Occurrence of this compound

The presence of this compound in the plant kingdom has been confirmed in a limited number of species, often as a minor or trace volatile component. The primary documented sources include:

-

Terminalia chebula: Commonly known as black myrobalan, the fruit of this tree is a cornerstone of traditional Ayurvedic medicine. A comprehensive review of its phytochemistry lists this compound as one of the volatile compounds identified from the fruit.[1] However, other detailed GC-MS analyses of Terminalia chebula fruit extracts have not consistently reported its presence, suggesting that its concentration may be low or vary depending on factors such as geographical origin, harvest time, and processing methods.[2][3][4][5][6][7]

-

Cornus officinalis: Also known as the Japanese cornelian cherry, the dried fruit of this plant is used in traditional Chinese medicine. Analysis of the volatile flavor components of Corni Fructus has identified this compound as a trace constituent.

It is important to distinguish this compound from its more commonly known isomer, mesityl oxide (4-Methyl-3-penten-2-one), which has a broader distribution in the plant and animal kingdoms.

Quantitative Data

To date, specific quantitative data on the concentration of this compound in its natural sources remains elusive in publicly available literature. The term "trace component" used in the context of Cornus officinalis indicates a very low concentration. The lack of quantitative data highlights a significant gap in the current understanding of this natural product.

Table 1: Documented Natural Sources of this compound

| Plant Species | Part of Plant | Reported Concentration | Reference |

| Terminalia chebula Retz. | Fruit | Not Quantified | [1] |

| Cornus officinalis Sieb. et Zucc. | Dried Fruit | Trace |

Isolation and Characterization from Natural Sources

Due to the absence of specific protocols for the isolation of this compound from plant materials, this section provides a generalized experimental workflow based on standard methodologies for the extraction and analysis of volatile ketones from complex natural matrices.

Experimental Protocol: General Workflow for Isolation and Analysis

This protocol outlines a multi-step approach combining steam distillation for initial extraction followed by chromatographic purification and analysis.

1. Sample Preparation:

-

Obtain fresh or properly dried and stored fruit material of Terminalia chebula or Cornus officinalis.

-

Grind the plant material to a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Volatile Compounds by Steam Distillation:

-

Set up a Clevenger-type apparatus for steam distillation.

-

Place the powdered plant material in the distillation flask with a sufficient amount of distilled water.

-

Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.

-

The steam and volatile compound mixture will condense in the condenser and be collected in the receiving vessel. The essential oil, containing this compound, will separate from the aqueous layer (hydrosol).

-

Continue the distillation for a sufficient duration (e.g., 3-4 hours) to ensure complete extraction of volatile components.

-

Separate the essential oil layer from the hydrosol. The hydrosol can be further extracted with a non-polar solvent (e.g., diethyl ether or hexane) to recover any dissolved volatile compounds.

3. Chromatographic Purification:

-

Column Chromatography: The crude essential oil can be subjected to column chromatography on silica (B1680970) gel using a gradient elution system of hexane (B92381) and ethyl acetate (B1210297) to separate fractions based on polarity.

-

Preparative Gas Chromatography (Prep-GC): For obtaining a highly pure sample of this compound, preparative gas chromatography is the method of choice. This technique allows for the separation of volatile compounds based on their boiling points and interaction with the stationary phase.

4. Identification and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for identifying and quantifying volatile compounds.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of volatile compounds.

-

Temperature Program: A programmed temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute compounds with different boiling points.

-

Mass Spectrometry: The mass spectrometer will fragment the eluted compounds, providing a unique mass spectrum that can be compared to spectral libraries (e.g., NIST, Wiley) for identification.

-

Quantification: For quantitative analysis, an internal standard can be used, and a calibration curve can be generated using a pure standard of this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of the isolated compound, 1H and 13C NMR spectroscopy should be performed.

Putative Biosynthetic Pathway

The biosynthetic pathway for this compound in plants has not been elucidated. However, based on its structure as a branched-chain unsaturated ketone, a plausible pathway can be hypothesized to originate from the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These amino acids are known precursors to a variety of volatile compounds in plants, including ketones.

The proposed pathway involves the following key steps:

-

Transamination/Deamination of a Branched-Chain Amino Acid: A BCAA, likely derived from primary metabolism, undergoes transamination or deamination to form its corresponding α-keto acid.

-

Decarboxylation: The α-keto acid is then decarboxylated to yield a branched-chain aldehyde.

-

Aldol (B89426) Condensation: The branched-chain aldehyde could then participate in an aldol condensation reaction with a two-carbon unit, such as acetyl-CoA or its equivalent, to form a β-hydroxy ketone intermediate.

-

Dehydration: Subsequent dehydration of the β-hydroxy ketone would lead to the formation of the α,β-unsaturated ketone, this compound.

Future Outlook

The study of this compound in its natural context is still in its infancy. Future research should focus on several key areas:

-

Quantitative Analysis: Development of sensitive and validated analytical methods to accurately quantify the concentration of this compound in Terminalia chebula and Cornus officinalis. This would involve the use of stable isotope-labeled internal standards for accurate quantification by GC-MS.

-

Screening of Other Plant Species: A broader screening of medicinal and aromatic plants, particularly within the Terminalia and Cornus genera, may reveal other natural sources of this compound.

-

Elucidation of the Biosynthetic Pathway: Isotopic labeling studies and transcriptomic analysis of the source plants could help to identify the enzymes and genes involved in the biosynthesis of this compound.

-

Pharmacological Evaluation: Given the medicinal properties of the plants in which it is found, investigating the potential biological activities of purified this compound is a logical next step.

Conclusion

This compound is a naturally occurring volatile compound found in at least two medicinal plants, Terminalia chebula and Cornus officinalis. While its presence has been confirmed, there is a significant lack of quantitative data and specific isolation protocols. The provided general methodologies for extraction and analysis, along with the hypothesized biosynthetic pathway, offer a starting point for researchers interested in exploring this enigmatic natural product further. Unraveling the secrets of its natural production and potential biological role could open new avenues in phytochemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Profiling and Therapeutic Evaluation of Standardized Hydroalcoholic Extracts of Terminalia chebula Fruits Collected from Different Locations in Manipur against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. engineering.iastate.edu [engineering.iastate.edu]

- 4. distillequipment.com [distillequipment.com]

- 5. files.sdiarticle5.com [files.sdiarticle5.com]

- 6. GC-MS Analysis and Antibacterial Activity of Terminalia chebula Against β-lactam-resistant Kelebsiella pneumoniae [immunoreg.shahed.ac.ir]

- 7. Gc-Ms-based phytochemical profiling and antibacterial efficacy of terminalia chebula extract against gastrointestinal pathogens resistant to β-lactam antibiotics [psj.mums.ac.ir]

Unraveling the Green Enigma: A Technical Guide to the Biosynthesis of 3-Methyl-3-penten-2-one in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-penten-2-one is a volatile organic compound (VOC) identified in various plant species, contributing to their characteristic aroma profiles. Despite its presence, a dedicated and fully elucidated biosynthetic pathway for this C6-ketone in plants remains to be definitively established in scientific literature. This technical guide synthesizes the current understanding of relevant plant metabolic pathways to propose two plausible biosynthetic routes for this compound. Drawing parallels from the well-characterized biosynthesis of other methyl ketones and the formation of C6 "green leaf volatiles," this document provides a comprehensive theoretical framework, detailed hypothetical experimental protocols for pathway elucidation, and a summary of its known occurrence in select plant species. This guide is intended to serve as a foundational resource for researchers aiming to investigate the biosynthesis of this and other related volatile compounds in plants.

Introduction

Volatile organic compounds (VOCs) are a diverse group of plant secondary metabolites that play crucial roles in plant defense, pollination, and communication. Among these is this compound, an unsaturated aliphatic ketone that has been identified as a volatile constituent in plants such as Terminalia chebula and Cornus officinalis. While its presence is documented, the precise enzymatic reactions leading to its formation are not yet fully understood. This guide explores two primary hypothetical pathways for the biosynthesis of this compound, providing a technical and in-depth resource for its study.

Proposed Biosynthetic Pathways

Based on established knowledge of plant biochemistry, two principal pathways are proposed for the biosynthesis of this compound: a methyl ketone biosynthesis-like pathway and a lipoxygenase (LOX) pathway.

Hypothetical Pathway 1: Methyl Ketone Biosynthesis-like Pathway

The biosynthesis of longer-chain methyl ketones, such as 2-tridecanone, is well-documented in wild tomato species (Solanum habrochaites). This pathway involves a two-step enzymatic process that utilizes intermediates from fatty acid biosynthesis. We hypothesize that a similar, yet uncharacterized, pathway could lead to the formation of the C6-ketone, this compound.

This proposed pathway initiates within the plastid, where fatty acid synthesis occurs. A short-chain β-ketoacyl-acyl carrier protein (ACP) intermediate, likely β-ketohexanoyl-ACP, would be hydrolyzed by a thioesterase, analogous to Methylketone Synthase 2 (MKS2), to release a free β-ketoacid. This β-ketoacid would then be decarboxylated by a decarboxylase, similar to Methylketone Synthase 1 (MKS1), to yield a methyl ketone. Subsequent enzymatic modification, such as isomerization or dehydration, could then result in the final product, this compound.

Hypothetical Pathway 2: Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway is responsible for the production of a variety of C6 volatiles, often referred to as "green leaf volatiles," which are typically released upon tissue damage. This pathway begins with the oxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by lipoxygenase enzymes. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into shorter-chain aldehydes and ω-oxo-acids. It is plausible that a variation of this pathway, or further enzymatic modification of its products, could lead to the formation of this compound.

For instance, a C18 fatty acid hydroperoxide could be cleaved to produce a C6 aldehyde, which is then converted to a ketone through the action of an uncharacterized oxidoreductase. Alternatively, a different hydroperoxide lyase or a related enzyme could directly produce a C6 ketone from a fatty acid hydroperoxide.

Quantitative Data on Occurrence

While a dedicated biosynthetic pathway remains to be fully elucidated, this compound has been identified as a volatile constituent in several plant species. Quantitative data on its concentration is sparse in the literature; however, its presence has been confirmed through methods such as gas chromatography-mass spectrometry (GC-MS). The table below summarizes the known occurrences.

| Plant Species | Plant Part | Method of Detection | Quantitative Data | Reference |

| Terminalia chebula | Fruit | GC-MS | Presence confirmed, but not quantified. | [1] |

| Cornus officinalis | Fruit | GC-MS | Presence confirmed, but not quantified. |

Note: The lack of specific quantitative data highlights a significant gap in the current research and presents an opportunity for future investigation.

Experimental Protocols

To investigate the proposed biosynthetic pathways, a series of experimental protocols are suggested. These protocols are designed to identify and characterize the enzymes and intermediates involved in the formation of this compound.

Protocol 1: Identification of Putative Methylketone Synthase-like Genes

This protocol outlines a bioinformatics and molecular biology approach to identify candidate genes for the proposed methyl ketone biosynthesis-like pathway.

Methodology:

-

Homology Search: Utilize the protein sequences of known methylketone synthases (e.g., ShMKS1 and ShMKS2 from Solanum habrochaites) as queries in BLAST searches against the transcriptomic and genomic databases of Terminalia chebula and Cornus officinalis.

-

Gene Cloning: Based on the homology search results, design primers to amplify the full-length coding sequences of candidate genes from cDNA synthesized from the respective plant tissues (e.g., fruit).

-

Heterologous Expression: Clone the amplified gene sequences into an appropriate expression vector (e.g., pET vector series) and transform into a suitable host, such as E. coli BL21(DE3).

-

Enzyme Assays:

-

Prepare crude protein extracts from the induced E. coli cultures.

-

For putative MKS2-like thioesterases, perform in vitro assays using short-chain β-ketoacyl-ACPs (e.g., β-ketohexanoyl-ACP) as substrates. Monitor the release of the free β-ketoacid product using LC-MS.

-

For putative MKS1-like decarboxylases, perform in vitro assays using the corresponding β-ketoacid as a substrate. Monitor the formation of the methyl ketone product by headspace GC-MS.

-

Protocol 2: In Vitro Analysis of the Lipoxygenase (LOX) Pathway

This protocol describes a method to determine if the LOX pathway in the target plants can produce precursors for or this compound itself.

Methodology:

-

Crude Enzyme Extraction: Homogenize fresh plant tissue (e.g., fruit pericarp) in a suitable extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing antioxidants and protease inhibitors. Centrifuge to obtain a crude enzyme extract.

-

Substrate Preparation: Prepare solutions of polyunsaturated fatty acids, such as linoleic acid and linolenic acid.

-

Enzyme Reaction: Incubate the crude enzyme extract with the fatty acid substrates.

-

Volatile Collection and Analysis:

-

Collect the volatile products from the headspace of the reaction mixture using solid-phase microextraction (SPME).

-

Analyze the collected volatiles by GC-MS to identify the C6 compounds produced, including this compound.

-

-

Inhibitor Studies: To confirm the involvement of the LOX pathway, perform the enzyme reaction in the presence of specific LOX inhibitors (e.g., nordihydroguaiaretic acid) and observe any reduction in the formation of the target compound.

Protocol 3: Analysis of Lipid Peroxidation Products

This protocol is designed to investigate whether this compound is a product of non-enzymatic lipid peroxidation, which can be induced by stress.

Methodology:

-

Induction of Oxidative Stress: Subject plant tissues to abiotic stress (e.g., wounding, heat, or exposure to pro-oxidants like paraquat).

-

Extraction of Volatiles: Extract volatile compounds from the stressed and control tissues using a suitable solvent or by headspace collection (SPME).

-

GC-MS Analysis: Analyze the volatile extracts by GC-MS and compare the profiles of stressed and control samples. A significant increase in this compound in the stressed samples would suggest its origin from lipid peroxidation.

-

Quantification of Lipid Peroxidation: As a control, measure the extent of lipid peroxidation in the tissues using a standard method, such as the thiobarbituric acid reactive substances (TBARS) assay, to correlate with the production of the target compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants presents an intriguing area of research. While a definitive pathway has not been elucidated, the hypothetical routes presented in this guide, based on the well-established methyl ketone and lipoxygenase pathways, provide a solid foundation for future investigations. The provided experimental protocols offer a roadmap for researchers to identify the key enzymes and intermediates involved. Further research, particularly quantitative analysis of the compound in various plant species and under different conditions, coupled with functional characterization of candidate biosynthetic genes, will be crucial in fully unraveling the "green enigma" of this compound biosynthesis. This knowledge will not only enhance our understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable volatile compounds.

References

Physical properties of 3-Methyl-3-penten-2-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Methyl-3-penten-2-one, a significant intermediate in various chemical syntheses. The data presented is compiled from various scientific sources to ensure accuracy and reliability, catering to the needs of researchers and professionals in drug development and other scientific fields.

Core Physical Properties

This compound is an unsaturated aliphatic ketone. It presents as a clear, colorless to pale yellow liquid and is utilized as an intermediate in organic chemistry syntheses.[1]

Quantitative Data Summary

The following table summarizes the primary physical properties of this compound for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 136 - 139 °C | @ 760 mmHg |

| Density | 0.875 - 0.883 g/cm³ | @ 20 °C |

| Molar Mass | 98.145 g/mol | |

| Melting Point | -70 °C | |

| Flash Point | 34 °C | Closed Cup |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in readily available literature, standard methodologies for organic liquids are applicable. The following are detailed, generalized protocols for determining the boiling point and density.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a liquid sample.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube or oil bath).

-

The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Water bath with temperature control

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely determined by ensuring the water level is at the mark. Any excess water is removed.

-

The pycnometer filled with water is weighed. The mass of the water is determined by subtraction. The density of water at the specific temperature is known, allowing for the precise calculation of the pycnometer's volume.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The pycnometer filled with the sample is weighed. The mass of the this compound is determined by subtraction.

-

The density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Synthesis Pathway

This compound is commercially synthesized via an aldol (B89426) condensation reaction. This process involves the reaction of acetaldehyde (B116499) with methyl ethyl ketone in the presence of an acid catalyst.

Caption: Synthesis of this compound via Aldol Condensation.

This guide provides essential physical data and procedural outlines for this compound, intended to support laboratory research and development activities. For further information, consulting comprehensive chemical databases and safety data sheets is recommended.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methyl-3-penten-2-one

This guide provides comprehensive safety and handling information for 3-Methyl-3-penten-2-one, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C6H10O[1][2] |

| Molecular Weight | 98.14 g/mol [1][2][3] |

| Appearance | Colorless to light orange to yellow clear liquid[1][4] |

| Odor | Characteristic, strong[1][5] |

| Melting Point | -70 °C (-94 °F)[5][6][7] |

| Boiling Point | 136 - 139 °C (276.8 - 282.2 °F)[5][7] |

| Flash Point | 34 °C (93.2 °F) - Closed Cup[5][8] |

| Density | 0.883 g/cm³ at 20 °C[5] |

| Solubility | Soluble in alcohol. Water solubility: 29.1 g/L at 20 °C.[6] |

| pH | 3.9 (10 g/L aqueous solution)[1][7] |

| Vapor Pressure | 6.866 mmHg at 25 °C (estimated)[6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is critical for risk assessment and the implementation of appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][2][3][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][7] |

GHS Pictograms:

-

GHS02 (Flame): Indicates a fire hazard.

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed, inhaled, or in contact with skin.[1][2]

Signal Word: Warning or Danger [1][2]

Toxicological Summary

While detailed experimental protocols for the toxicological studies of this compound are not publicly available, the GHS classification is derived from standardized testing data. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5]

-

Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[5][7] Symptoms can include coughing, chest pain, and difficulty breathing.[5]

-

Skin Contact: Harmful in contact with skin and causes skin irritation.[2][5] Symptoms may include redness, drying, and cracking.[5]

-

Eye Contact: Causes serious eye irritation, which may manifest as a burning sensation.[2][5]

-

Ingestion: Harmful if swallowed.[1] Symptoms can include nausea, vomiting, and gastrointestinal irritation.[5]

To the best of current knowledge, there is no evidence of this compound being carcinogenic, mutagenic, or having reproductive effects.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

-

Ground and bond containers when transferring material to prevent static discharge.[1][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking in the handling area.[1][2]

-

Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[1][2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

-

Keep away from heat and sources of ignition.

-

Store in a "flammables area".[7]

-

Keep away from incompatible materials such as oxidizing agents, strong bases, metals, alcohols, and amines.[2][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[9] A face shield may also be necessary.[2] |

| Skin Protection | Protective gloves (butyl rubber, polyethylene/ethylene vinyl alcohol, and Viton are noted to have excellent resistance).[2] A lab coat or corrosion-proof clothing should be worn.[2] |

| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., type A) or a self-contained breathing apparatus should be used.[2][9] |

Emergency Procedures

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell.[1][7]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[5][7] If skin irritation persists, seek medical attention.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5][7] If eye irritation persists, get medical advice/attention.[7]

-

Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[2] Give plenty of water to drink.[7] Call a poison center or doctor if you feel unwell.[1][7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][5]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may be ineffective and spread the fire.[2]

-

Specific Hazards: The substance is a flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7] Hazardous decomposition products in case of fire include toxic fumes and carbon oxides.[1][2]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation and remove all sources of ignition.[1][9] Avoid breathing vapors and contact with the substance.[1][9]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[2]

-

Methods for Cleaning Up: Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2] Collect the absorbed material into a suitable, closed container for disposal.[7]

Experimental Protocols & Visualizations

While specific experimental protocols for toxicological studies are not publicly available, the following workflows illustrate standardized safety procedures.

Caption: Workflow for handling a chemical spill of this compound.

Caption: First aid response procedures for various exposure routes.

References

- 1. lobachemie.com [lobachemie.com]

- 2. godavaribiorefineries.com [godavaribiorefineries.com]

- 3. This compound | C6H10O | CID 79048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. godavaribiorefineries.com [godavaribiorefineries.com]

- 6. This compound, 565-62-8 [thegoodscentscompany.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound technical, = 90 GC 565-62-8 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Isomers of 3-Methyl-3-penten-2-one: Mesityl Oxide and Isomesityl Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-3-penten-2-one and its isomers, the commercially significant mesityl oxide and its less stable counterpart, isomesityl oxide. This document details their chemical properties, synthesis protocols, and potential applications, with a particular focus on their relevance in organic synthesis and drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental procedures are meticulously outlined. Visual diagrams generated using Graphviz are included to illustrate molecular structures and reaction pathways, adhering to specified formatting for clarity and precision.

Introduction to the Isomers

This compound and its isomers, mesityl oxide (4-methyl-3-penten-2-one) and isomesityl oxide (4-methyl-4-penten-2-one), are α,β-unsaturated ketones. This class of compounds is of significant interest in synthetic chemistry due to the reactive nature of the conjugated system, which allows for a variety of chemical transformations. In the context of drug development, the α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism that can be exploited for targeted therapeutic intervention.[1][2]

Mesityl oxide is a common industrial solvent and an intermediate in the synthesis of other compounds.[3] It appears as a colorless, oily liquid with a characteristic honey-like odor.[3] Isomesityl oxide is the less stable, non-conjugated isomer of mesityl oxide. This compound is another isomer that finds use as an intermediate in organic synthesis, particularly in the fragrance industry.[4][5]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of the three isomers for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | Mesityl Oxide (4-Methyl-3-penten-2-one) | Isomesityl Oxide (4-Methyl-4-penten-2-one) |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [6] | 98.14 g/mol [3] | 98.14 g/mol |

| Appearance | Colorless clear liquid[7] | Colorless, oily liquid[3] | - |

| Odor | Characteristic[8] | Honey-like[3] | - |

| Boiling Point | 137-139 °C[7] | 129-131 °C[9] | - |

| Melting Point | -70 °C[8] | -52 °C | - |

| Density | 0.883 g/cm³ @ 20°C[10] | 0.848 g/cm³ @ 23°C[9] | - |

| Flash Point | 34 °C (closed cup)[10] | 30.56 °C[9] | - |

| CAS Number | 565-62-8[6] | 141-79-7[3] | - |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | Mesityl Oxide (4-Methyl-3-penten-2-one) | Isomesityl Oxide (4-Methyl-4-penten-2-one) |

| ¹H NMR (CDCl₃, ppm) | δ 6.75 (q, 1H), 2.25 (s, 3H), 1.85 (s, 3H), 1.75 (d, 3H) | δ 6.1 (s, 1H), 2.1 (s, 3H), 1.9 (s, 3H), 1.85 (s, 3H)[11] | - |

| ¹³C NMR (CDCl₃, ppm) | δ 200.1, 137.5, 134.2, 25.9, 15.4, 11.9 | δ 198.1, 154.9, 124.0, 31.5, 27.4, 20.6[12][13] | - |

| IR (cm⁻¹) | 1685 (C=O), 1640 (C=C) | 1684 (C=O), 1617 (C=C) | - |

| Mass Spectrum (m/z) | 98 (M+), 83, 55, 43[14] | 98 (M+), 83, 55, 43 | - |

Experimental Protocols

Synthesis of Mesityl Oxide

Mesityl oxide is typically synthesized via the acid-catalyzed dehydration of diacetone alcohol, which is formed from the aldol (B89426) condensation of acetone (B3395972).[15][16]

Procedure:

-

250 ml of acetone is dried overnight with calcium chloride and then distilled.[9]

-

The dried acetone is placed in a 1-liter flask equipped with a gas delivery tube and a calcium chloride tube, and cooled in a freezing mixture.[9]

-

The acetone is saturated with dry hydrogen chloride gas over 2-3 hours.[9]

-

The reaction mixture is kept in an ice-water bath for 24 hours and then at room temperature for two days.[9]

-

The resulting dark liquid is poured onto crushed ice and the upper organic layer containing mesityl oxide is separated.[9]

-

The organic layer is washed with a strong sodium hydroxide (B78521) solution until faintly yellow.[9]

-

Purification is achieved by steam distillation with the addition of a small amount of strong NaOH solution.[9]

-

The distillate is separated, dried over calcium chloride, and fractionally distilled to yield pure mesityl oxide (boiling point 129-131 °C).[9]

Synthesis of this compound

This isomer can be synthesized through an aldol condensation reaction between acetaldehyde (B116499) and methyl ethyl ketone using a solid acid catalyst.[17]

Procedure:

-

A semi-batch reactor is charged with sulfuric acid and methyl ethyl ketone in a 1:4 ratio.[17]

-

The reactor is heated to 65-70°C under autogenous pressure.[17]

-

Acetaldehyde is fed into the reactor over a period of 4 hours.[17]

-

The reaction mixture is aged until the reaction is complete.[17]

-

The product, this compound, is then isolated and purified. The yield is reported to be 65 mol% based on acetaldehyde.[17]

Purification of Isomesityl Oxide

Isomesityl oxide is typically present in commercial mesityl oxide and can be isolated through a process that takes advantage of the equilibrium between the two isomers.[18]

Procedure:

-

Commercial mesityl oxide is washed several times with 0.5 N sodium hydroxide at a temperature below 10°C to remove acidic oxidation products.[18]

-

After washing with water and drying with calcium sulfate, the material is distilled at atmospheric pressure in the presence of 0.2% p-toluenesulfonic acid monohydrate.[18]

-

The acid catalyst helps to maintain the isomerization equilibrium, allowing the lower-boiling isomesityl oxide to be distilled off at a higher concentration.[18]

-

Fractions with a refractive index of 1.4210 to 1.4230 are collected and redistilled at 50 mm pressure to obtain pure isomesityl oxide.[18]

Visualizations

Chemical Structures of Isomers

Caption: Chemical structures of this compound and its isomers.

Synthesis of Mesityl Oxide from Acetone

Caption: Reaction pathway for the synthesis of mesityl oxide from acetone.

Role of α,β-Unsaturated Ketones as Michael Acceptors in Drug Development

Caption: Michael addition of a biological nucleophile to an α,β-unsaturated ketone.

References

- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H10O | CID 79048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 565-62-8 [thegoodscentscompany.com]

- 8. lobachemie.com [lobachemie.com]

- 9. prepchem.com [prepchem.com]

- 10. godavaribiorefineries.com [godavaribiorefineries.com]

- 11. Mesityl oxide(141-79-7) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. iscre28.org [iscre28.org]

- 17. US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one - Google Patents [patents.google.com]

- 18. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Reactivity of α,β-Unsaturated Ketones for Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This structural motif imparts unique electronic properties and a diverse range of reactivity, making them crucial intermediates in organic synthesis and privileged structures in medicinal chemistry. Their electrophilic nature at both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic additions, cycloadditions, and other transformations. This guide provides a comprehensive overview of the core reactivity of α,β-unsaturated ketones, including key reactions, experimental protocols, and their significance in the context of drug development and cellular signaling pathways.

Electronic Structure and Dual Reactivity

The defining feature of α,β-unsaturated ketones is the conjugation between the C=C and C=O double bonds. This conjugation leads to delocalization of π-electrons across the four-atom system, which can be represented by resonance structures. These resonance forms reveal that both the carbonyl carbon (C-2) and the β-carbon (C-4) possess a partial positive charge, rendering them electrophilic.[1]

This dual electrophilicity allows α,β-unsaturated ketones to undergo two primary modes of nucleophilic attack:

-

1,2-Addition (Direct Addition): Nucleophilic attack at the electrophilic carbonyl carbon. This pathway is analogous to the reactivity of simple ketones and aldehydes.

-

1,4-Addition (Conjugate Addition): Nucleophilic attack at the β-carbon, a reaction pattern known as vinylogous reactivity.[2] This is a characteristic reaction of conjugated systems.

The preferred pathway, 1,2- versus 1,4-addition, is influenced by the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds tend to favor the kinetically controlled 1,2-addition.[1] Weaker, "soft" nucleophiles, including enolates, amines, thiols, and organocuprates, generally favor the thermodynamically more stable 1,4-addition product.[1]

Key Reactions of α,β-Unsaturated Ketones

The versatile reactivity of α,β-unsaturated ketones is showcased in several fundamental name reactions that are cornerstones of organic synthesis.

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[3] The most common Michael donors are stabilized carbanions, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), which are sufficiently acidic to be deprotonated by a mild base.[3][4] The reaction is a powerful tool for the formation of carbon-carbon bonds in a mild and efficient manner.[5]

The general mechanism involves three key steps:

-

Enolate Formation: A base removes an acidic α-proton from the Michael donor to generate a nucleophilic enolate.

-

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone, forming a new C-C bond and a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated, typically by the solvent or a protonated base, to yield the final 1,5-dicarbonyl product.[6]

References

- 1. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. stackoverflow.com [stackoverflow.com]

- 5. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enyne diketones as substrate in asymmetric Nazarov cyclization for construction of chiral allene cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 3-Methyl-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Overview

This document provides a comprehensive technical overview of 3-Methyl-3-penten-2-one, an unsaturated aliphatic ketone. While its primary industrial application lies in the synthesis of fragrance compounds, this guide details its chemical properties, synthesis protocols, and toxicological profile to serve as a valuable resource for chemical researchers and professionals in related fields. The compound is a key intermediate in the production of woody and floral scents, most notably Iso E Super®.[1][2]

IUPAC Name: 3-Methylpent-3-en-2-one[3][4] CAS Number: 565-62-8[3][4][5][6][7][8][9]

The molecule exists as (E) and (Z) stereoisomers, though commercial production often involves a mixture. It is typically synthesized via an acid-catalyzed aldol (B89426) condensation of methyl ethyl ketone and acetaldehyde (B116499).[2][10][11]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [3][5][6] |

| Molecular Weight | 98.14 g/mol | [3][5][12] |

| Appearance | Colorless to pale yellow liquid | [7][9][12] |

| Density | 0.875 - 0.883 g/cm³ at 20 °C | [4][12][13][14] |

| Boiling Point | 137 - 139 °C (at 760 mmHg) | [12][15] |

| Melting Point | -70 °C | [12][15] |

| Flash Point | 34 °C (93 °F) (closed cup) | [4][12][15] |

| Solubility in Water | 29.1 g/L at 20 °C | [7] |

| logP (o/w) | 1.37 | [5] |

Spectroscopic Data

| Spectrum Type | Key Peaks / Data | Source(s) |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 98. Other major fragments typically observed. | [10] |

| ¹³C NMR | Data available for the (E)-isomer, showing characteristic peaks for carbonyl, vinyl, and alkyl carbons. | [3] |

| Infrared (IR) | Characteristic C=O and C=C stretching frequencies are expected. | [8] |

Synthesis and Industrial Applications

This compound is a crucial building block in the fragrance industry.[1] Its synthesis and subsequent reaction to form a popular fragrance ingredient are outlined below.

Synthesis Pathway

The industrial production of this compound is achieved through a cross-aldol condensation reaction.[4][9] This product then serves as a dienophile in a Diels-Alder reaction with myrcene, which is followed by an acid-catalyzed cyclization to yield the final fragrance compound, Iso E Super®.[3][6][8]

Experimental Protocols

Synthesis of this compound (Continuous Flow Method)

The following protocol is a representative example based on modern, "greener" synthesis approaches described in patent literature, utilizing a solid acid catalyst in a continuous reactor system for improved yield and reduced waste.[9]

Materials and Equipment:

-

Methyl ethyl ketone (MEK)

-

Acetaldehyde

-

Solid acid catalyst (e.g., polymeric resin-supported, clay-supported)[4][9]

-

Continuous Stirred-Tank Reactor (CSTR) or Microreactor

-

Heating and pressure regulation system

-

Feed pumps

-

Product collection vessel

-

Gas Chromatograph (GC) for analysis

Procedure:

-

Reactor Setup: Pack the reactor (if using a fixed-bed microreactor) or charge the CSTR with the solid acid catalyst. For a CSTR, pre-fill with MEK.[9]

-

Set Conditions: Heat the reactor to the target temperature (e.g., 65-150 °C) and pressurize as needed (e.g., autogenous pressure).[9]

-

Initiate Feed: Prepare a feed mixture of acetaldehyde and methyl ethyl ketone, typically in a molar ratio favoring the ketone (e.g., 1:3 to 1:6 acetaldehyde:MEK).[9]

-

Continuous Reaction: Pump the reactant mixture into the reactor at a controlled flow rate to achieve the desired residence time (can range from 30 minutes in a microreactor to several hours in a CSTR).[9]

-

Product Collection: Continuously withdraw the product mixture from the reactor outlet.

-

Analysis: Analyze the output stream by Gas Chromatography (GC) to determine the conversion of reactants and the yield of this compound. Yields can reach over 80% based on the limiting reactant (acetaldehyde).[9]

-

Purification: The product can be purified from unreacted starting materials and byproducts via distillation.

Experimental Workflow Diagram

The logical flow from reaction setup to final product analysis is depicted below.

Biological and Toxicological Profile

Relevance to Drug Development

Currently, there is a lack of significant research on this compound as a therapeutic agent or its direct involvement in specific biological signaling pathways. Its primary relevance to the pharmaceutical and drug development sector is as a potential impurity or metabolite of other compounds, or as a chemical intermediate. The compound has been reported to occur naturally in some plants, such as Terminalia chebula and Cornus officinalis.[7]

Toxicology Summary

The compound is classified as a hazardous substance. Professionals handling this chemical should adhere to strict safety protocols.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][16]

-

Irritation: Causes skin irritation and serious eye irritation.[6][16] It may also cause respiratory tract irritation, with symptoms including coughing and breathing difficulty.[6]

-

Flammability: It is a flammable liquid and vapor, with a flash point of 34 °C.[8][16]

-

Chronic Toxicity: To date, there is no evidence of carcinogenic, mutagenic, or reproductive effects.[6] The long-term toxicological properties are not fully known.[6]

Due to its hazardous nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection in case of inadequate ventilation, should be used at all times.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

References

- 1. hil16_sln.html [ursula.chem.yale.edu]

- 2. mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. fishersci.com [fishersci.com]

- 6. godavaribiorefineries.com [godavaribiorefineries.com]

- 7. This compound | C6H10O | CID 79048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. 3-Penten-2-one, 4-methyl- [webbook.nist.gov]

- 10. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]

- 11. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-METHYL-2-PENTANONE(565-61-7) 13C NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. godavaribiorefineries.com [godavaribiorefineries.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-3-penten-2-one using Solid Acid Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-methyl-3-penten-2-one via the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone using solid acid catalysts. This sustainable approach offers significant advantages over traditional homogeneous catalysis, including simplified product purification, catalyst recyclability, and reduced waste generation.

Introduction